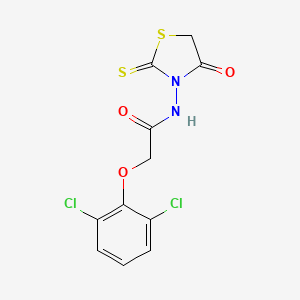

2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3S2/c12-6-2-1-3-7(13)10(6)18-4-8(16)14-15-9(17)5-20-11(15)19/h1-3H,4-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEJUIAAEVOLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)COC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy group: This can be achieved by reacting 2,6-dichlorophenol with chloroacetic acid under basic conditions.

Formation of the thiazolan ring: This involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

Coupling of the two moieties: The final step involves the coupling of the dichlorophenoxy group with the thiazolan ring through an amide bond formation, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring exhibits nucleophilic susceptibility. Reactions with alkylating or acylating agents yield derivatives with modified electronic and steric properties.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | S-Methylthiazolidinone derivative | |

| Acylation | Acetyl chloride, pyridine, RT | S-Acetylated thiazolidinone |

-

Mechanistic Insight : The thioxo group acts as a soft nucleophile, attacking electrophilic centers (e.g., methyl iodide’s methyl group). S-Methylation enhances metabolic stability in drug design applications .

Cyclocondensation with Aldehydes

The active methylene group adjacent to the thiazolidinone’s carbonyl participates in Knoevenagel condensations with aromatic aldehydes, forming arylidene derivatives.

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | AcOH, reflux, 3 hrs | 5-(4-Nitrobenzylidene)thiazolidinone | 72% | |

| 2-Chlorobenzaldehyde | EtOH, piperidine, 80°C | 5-(2-Chlorobenzylidene)thiazolidinone | 65% |

-

Applications : Arylidene derivatives exhibit enhanced antimicrobial and anti-inflammatory activities compared to the parent compound .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

-

Notable Finding : Hydrolysis products serve as building blocks for hybrid molecules with dual pharmacological activities .

Electrophilic Aromatic Substitution

The 2,6-dichlorophenoxy ring undergoes halogenation or nitration at the para position relative to the oxygen atom.

| Reaction | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2,6-dichlorophenoxy derivative | 85% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo-2,6-dichlorophenoxy derivative | 78% |

-

Regiochemical Control : Electron-withdrawing chlorine atoms direct electrophiles to the para position, enabling predictable functionalization .

Thiol-Disulfide Exchange

The thioxo group participates in redox reactions, forming disulfide bonds with thiol-containing biomolecules—a critical mechanism in enzyme inhibition.

| Thiol Source | Conditions | Observed Effect | Reference |

|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4, 37°C | Reversible enzyme inhibition (IC₅₀: 8 µM) | |

| Cysteine | Simulated gastric fluid | Disulfide adduct formation |

-

Biological Relevance : This reactivity underpins the compound’s potential as a covalent inhibitor of cysteine proteases .

Metal Complexation

The thiazolidinone’s sulfur and carbonyl oxygen atoms coordinate transition metals, forming chelates with enhanced bioactivity.

-

Stability Constants : Cu(II) complexes show log K values of 4.2–5.1, indicating moderate stability .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thiazolidinone ring, generating thiyl radicals.

| Conditions | Products | Mechanistic Pathway | Reference |

|---|---|---|---|

| UV (254 nm), 6 hrs | Acetamide radical + thiocarbonyl | C–S bond cleavage | |

| Visible light, eosin Y | Cross-linked polymers | Radical polymerization |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have shown that 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide exhibits significant antimicrobial properties against various bacterial strains. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

-

Anticancer Potential :

- Research indicates that this compound may inhibit cancer cell proliferation. In laboratory settings, it has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cell survival .

- Anti-inflammatory Effects :

Agricultural Applications

- Herbicidal Properties :

- Plant Growth Regulation :

Material Science Applications

- Polymer Development :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared below:

Structural Insights :

- The thioxothiazolan ring in the target compound distinguishes it from thiazolidinone derivatives (e.g., ), which feature a nitro-furyl group. This may reduce steric hindrance, improving receptor binding .

- Compared to 2,4-D (a herbicide), the acetamide and thiazolan groups replace the acetic acid moiety, likely altering solubility (logP) and membrane permeability .

Physicochemical Properties

- Thermal Stability : Higher melting points in nitro-furyl analogues (210–215°C) suggest greater crystallinity versus the target compound (data unreported) .

Biological Activity

2-(2,6-Dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide (CAS No. 866154-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

-

Cytotoxicity Assays :

- The compound was tested for its cytotoxicity using bioluminescence inhibition assays against Photobacterium leiognathi, showing considerable cytotoxic properties .

- In vitro studies indicated that the compound exhibits a strong inhibitory effect on cancer cell proliferation, with IC50 values reported below 50 μM for several tested cell lines .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiazole and phenoxy groups can enhance biological activity. For instance:

- Substituents on the thiazole ring can influence the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types.

- Variations in halogen substitutions (e.g., dichloro) have been linked to improved binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | HepG2 | <50 | |

| Cytotoxicity | Colon Cancer | 0.41 - 0.69 | |

| Cytotoxicity | Melanoma | 0.48 - 13.50 | |

| Cytotoxicity | Ovarian Cancer | 0.25 - 5.01 |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the efficacy of the compound against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated that specific analogs of this compound exhibited potent activity against colon and ovarian cancer cell lines, suggesting a promising avenue for further development as an anticancer agent . -

Mechanistic Insights :

Research into the mechanistic pathways revealed that compounds similar to this compound can inhibit key enzymes involved in tumor growth and metastasis, including cyclooxygenases (COX), which are often overexpressed in various cancers .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via multi-step protocols. A primary route involves condensation of thiocarbonyl-bis-thioglycolic acid with 2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide to form the thiazolidinone core . Subsequent reactions with triethyl orthoformate in acetic anhydride under reflux yield ethoxymethylene derivatives, which undergo aminolysis with diarylpyrazoles to introduce structural diversity . Key factors affecting yield include:

- Reaction time : Prolonged reflux (≥2 hours) improves intermediate formation .

- Solvent choice : Ethanol or DMF is critical for solubility and reaction efficiency .

- Temperature control : Excess heat during thiazolidinone formation can lead to by-products .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

Characterization relies on:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenoxy and thiazolidinone protons) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Advanced: How do modifications to the thiazolidinone ring affect biological activity?

Methodological Answer:

Structural variations in the thiazolidinone ring (e.g., 5-ethoxymethylene or 5-arylpyrazole substitutions) significantly alter activity. For example:

- Electron-withdrawing groups (e.g., Cl) enhance hypoglycemic activity by improving target binding .

- Bulkier substituents reduce solubility but may increase specificity for enzymes like PPARγ .

- Thioxo vs. oxo groups : The thioxo moiety (S=) enhances metabolic stability compared to oxo (O=) derivatives .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize in vitro models (e.g., use identical cell lines like HepG2 for hypoglycemic studies) .

- Dosage inconsistencies : Conduct dose-response curves (e.g., 10–100 µM) to identify therapeutic windows .

- Metabolic interference : Use liver microsome assays to account for metabolite activity .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy?

Methodological Answer:

- In vitro :

- In vivo :

Advanced: What strategies optimize synthesis for scalability without compromising purity?

Methodological Answer:

- Catalyst optimization : Use catalytic triethylamine to accelerate condensation steps .

- Workup simplification : Replace column chromatography with precipitation (e.g., water-induced crystallization) for intermediate isolation .

- Process analytics : Implement inline FTIR to monitor reaction progress and minimize impurities .

Advanced: How to interpret mechanistic data suggesting multiple molecular targets?

Methodological Answer:

- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify critical pathways .

- Binding assays : SPR or ITC quantifies affinity for suspected targets (e.g., PPARγ vs. COX-2) .

- Transcriptomics : RNA-seq of treated cells reveals differentially expressed genes, highlighting primary vs. off-target effects .

Basic: What analytical techniques quantify the compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Quantifies nanogram-level concentrations in plasma using deuterated internal standards .

- UV-Vis spectroscopy : Measures concentration in DMSO solutions via absorbance at λmax (~300 nm) .

- TLC : Monitors reaction progress using silica plates eluted with ethyl acetate/hexane (3:7) .

Advanced: What computational models predict interactions with biological targets?

Methodological Answer:

- Docking studies : AutoDock Vina simulates binding to PPARγ, identifying key residues (e.g., Arg288) for hydrogen bonding .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

- QSAR models : Predict activity cliffs using descriptors like logP and polar surface area .

Advanced: How to design toxicity studies to evaluate safety profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.